N-benzyl-N',N'-dimethyl-N-(4-methylbenzyl)ethane-1,2-diamine
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Overview
Description
Diamine derivative 1 is a compound that belongs to the class of diamines, which are organic compounds containing two amino groups. Diamines are significant in various fields, including pharmaceuticals, natural product synthesis, and materials science. They serve as building blocks for the synthesis of more complex molecules and have multiple utilities in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diamine derivative 1 can be achieved through several methods. One common approach involves the deprotonation of the alpha carbon of diethyl malonate using sodium ethoxide, followed by the addition of crotyl chloride at room temperature. This reaction is carefully timed to avoid double deprotonation and the formation of dimers . The resultant product undergoes further deprotonation using sodium hydride in anhydrous tetrahydrofuran (THF) under reflux conditions. Ethylene dibromide is then added, and the product is purified. Subsequent substitution reactions replace bromine with azide in dimethyl sulfoxide (DMSO), leading to cycloaddition at high temperatures and the formation of a pyridine with two chiral centers .
Industrial Production Methods
Industrial production of diamine derivative 1 often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as rhodium or palladium, can enhance the efficiency of the reactions. Additionally, continuous flow reactors and automated systems are employed to streamline the production process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Diamine derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in the reactions of diamine derivative 1 include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitroso or nitro compounds, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted diamines or other functionalized derivatives .
Scientific Research Applications
Diamine derivative 1 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and catalysts.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of diamine derivative 1 involves its interaction with specific molecular targets and pathways. For instance, in antitumor applications, the compound may inhibit enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis. In antimicrobial applications, it may disrupt cell membrane integrity or interfere with essential metabolic processes .
Comparison with Similar Compounds
Diamine derivative 1 can be compared with other similar compounds, such as:
1,2-Diaminopropane: A simpler diamine with two amino groups on adjacent carbon atoms.
1,3-Diaminopentane: A longer-chain diamine with amino groups separated by three carbon atoms.
Diamine derivative 1 is unique due to its specific structural features and reactivity, which make it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C19H26N2 |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
N'-benzyl-N,N-dimethyl-N'-[(4-methylphenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C19H26N2/c1-17-9-11-19(12-10-17)16-21(14-13-20(2)3)15-18-7-5-4-6-8-18/h4-12H,13-16H2,1-3H3 |
InChI Key |
FAKZYZYSFVGBEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCN(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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